CK2 Inhibitory Activity: Class Comparison of 2-Aminoquinoline-3-carboxylic Acids vs. Other Quinoline Carboxylates
Compounds bearing the 2-aminoquinoline-3-carboxylic acid scaffold have been identified as some of the most potent inhibitors of protein kinase CK2 within a series of 3-quinoline carboxylic acids. In a study evaluating 43 newly synthesized derivatives, 22 compounds exhibited CK2 inhibition with IC50 values ranging from 0.65 to 18.2 μM. The most active inhibitors were consistently found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, distinguishing this scaffold from other quinoline carboxylate subclasses [1].
| Evidence Dimension | In vitro CK2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 range: 0.65–18.2 μM (class-level for 2-aminoquinoline-3-carboxylic acid derivatives) |
| Comparator Or Baseline | Other 3-quinoline carboxylic acid derivatives (e.g., 2-chloroquinoline-3-carboxylic acid, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid) showing generally higher IC50 values or no activity |
| Quantified Difference | Only 22 out of 43 compounds (51%) were active; activity concentrated in 2-amino and tetrazolo subclasses |
| Conditions | In vitro biochemical assay against recombinant CK2 |
Why This Matters
The 2-amino substitution is a critical determinant of CK2 inhibitory activity; selection of an analog lacking this group may result in inactive or weakly active compounds.
- [1] Syniugin, A. R., et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(sup4), 160-169. View Source
